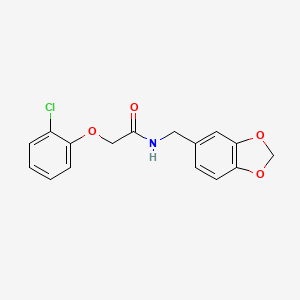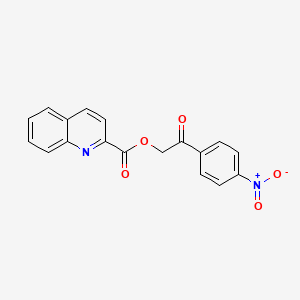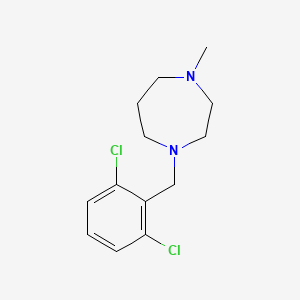![molecular formula C15H12F3N3O3 B5732711 N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as MNTPU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of urea-based compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not fully understood. However, it has been proposed that this compound binds to proteins and induces a conformational change. This conformational change results in a change in fluorescence intensity, which can be measured to study protein structure and function.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to bind to proteins and induce conformational changes. This compound has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to exhibit anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea in lab experiments is its ability to bind to proteins and undergo a change in fluorescence intensity when the protein undergoes a conformational change. This property of this compound makes it a valuable tool for studying protein structure and function. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea research. One of the future directions is the development of this compound-based fluorescent probes for the detection of protein conformational changes in live cells. Another future direction is the development of this compound-based inhibitors for the treatment of diseases such as Alzheimer's and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized using a multi-step synthesis process. The first step involves the reaction of 2-methyl-3-nitroaniline with trifluoroacetic anhydride to produce N-(2-methyl-3-nitrophenyl)trifluoroacetamide. The second step involves the reaction of N-(2-methyl-3-nitrophenyl)trifluoroacetamide with phenyl isocyanate to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been found to exhibit various scientific research applications. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of protein conformational changes. This compound has been found to bind to proteins and undergo a change in fluorescence intensity when the protein undergoes a conformational change. This property of this compound makes it a valuable tool for studying protein structure and function.
Propriétés
IUPAC Name |
1-(2-methyl-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3/c1-9-12(6-3-7-13(9)21(23)24)20-14(22)19-11-5-2-4-10(8-11)15(16,17)18/h2-8H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDXIAONQOABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)

![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)


![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)
